![molecular formula C21H23N3 B12793804 N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine CAS No. 42011-54-1](/img/structure/B12793804.png)
N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine typically involves the reaction of indole derivatives with tert-butylamine under specific conditions. One common method includes the Fischer indole synthesis, where an indole derivative reacts with a hydrazine compound in the presence of an acid catalyst . The reaction conditions often involve refluxing the mixture in a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine is unique due to its specific tert-butyl and methanimine functional groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to other indole derivatives .
Propriétés
Numéro CAS |
42011-54-1 |
|---|---|
Formule moléculaire |
C21H23N3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine |
InChI |
InChI=1S/C21H23N3/c1-21(2,3)23-14-24-19-11-7-4-8-15(19)12-20(24)17-13-22-18-10-6-5-9-16(17)18/h4-11,13-14,20,22H,12H2,1-3H3 |
Clé InChI |
ZFHGVCJIJIWZOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=CN1C(CC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)


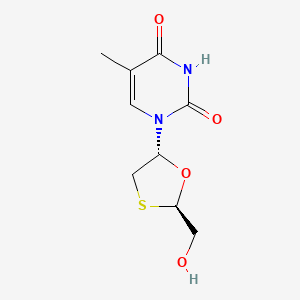
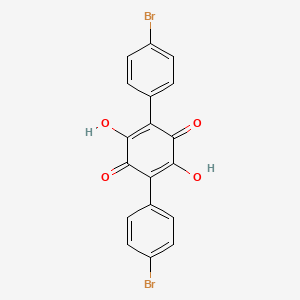
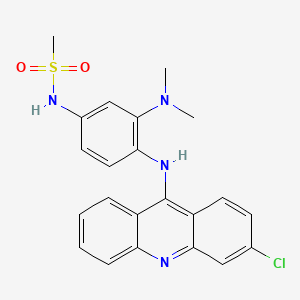

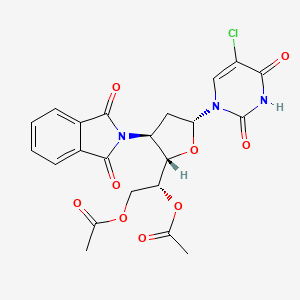


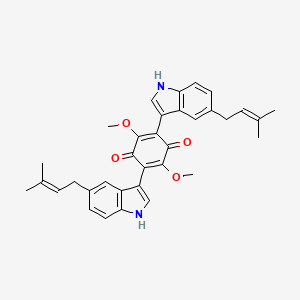
![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)
